molecular formula C13H17BrN2O B4972630 5-bromo-N-(4-methylcyclohexyl)nicotinamide

5-bromo-N-(4-methylcyclohexyl)nicotinamide

Cat. No.: B4972630
M. Wt: 297.19 g/mol
InChI Key: SNMRBJMPVACSHE-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-methylcyclohexyl)nicotinamide is a nicotinamide derivative featuring a bromine substituent at the 5-position of the pyridine ring and a 4-methylcyclohexyl group attached via an amide bond. For example, compounds like 5-bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)nicotinamide () are synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions, suggesting similar methodologies for introducing the 4-methylcyclohexyl group.

Properties

IUPAC Name

5-bromo-N-(4-methylcyclohexyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-9-2-4-12(5-3-9)16-13(17)10-6-11(14)8-15-7-10/h6-9,12H,2-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMRBJMPVACSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-Bromo-N-(4-methylcyclohexyl)nicotinamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, nucleophiles, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

5-Bromo-N-(4-methylcyclohexyl)nicotinamide has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-methylcyclohexyl)nicotinamide involves its interaction with specific molecular targets and pathways. The bromine atom and the 4-methylcyclohexyl group contribute to its binding affinity and specificity towards these targets. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs of 5-bromo-N-(4-methylcyclohexyl)nicotinamide, highlighting structural differences and their implications:

Compound Name Substituents (R-group) Molecular Weight (g/mol) Key Properties/Applications References
5-Bromo-N-methoxy-N-methylnicotinamide Methoxy, N-methyl ~258.1 (Calculated) High reactivity for derivatization; used in Suzuki coupling (e.g., )
5-Bromo-4-methylnicotinaldehyde Aldehyde at C4, methyl at C4 ~202.0 (C7H6BrNO) Electrophilic aldehyde for condensation reactions; collision cross-section: ~80 Ų ()
4-Bromo-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide Benzamide core, oxadiazole substituent ~364.24 Enhanced rigidity due to oxadiazole; potential kinase inhibitor ()
5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide Pyridinyl substituent ~320.2 (Calculated) Improved solubility in polar solvents; bioisostere for aryl groups ()
Target: 5-Bromo-N-(4-methylcyclohexyl)nicotinamide 4-Methylcyclohexyl ~327.2 (Calculated) High lipophilicity (logP ~3.5 predicted); potential CNS penetration

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